Aqueous Solubility Advantage of 2-Oxa-9-Azaspiro[5.5]Undecane Scaffolds Over Carbocyclic Spiro Analogs
While direct solubility data for CAS 1160246-99-0 is not available in primary literature, the closely related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold achieved a remarkable phosphate buffer solubility exceeding 0.5 mM. This is attributed to the presence of the oxygen atom in the spirocyclic ring, which reduces logD compared to the corresponding carbocyclic 9-azaspiro[5.5]undecane analog lacking the ether oxygen [1]. The target compound, containing the 2-oxa ring, is expected to exhibit a similar solubility advantage.
| Evidence Dimension | Aqueous solubility (phosphate buffer, pH 7.4) |
|---|---|
| Target Compound Data | >0.5 mM (estimated, based on structural analog) |
| Comparator Or Baseline | Carbocyclic 9-azaspiro[5.5]undecane analog: significantly lower solubility (exact value not reported in literature) |
| Quantified Difference | The oxa-spirocyclic scaffold confers a >0.5 mM solubility threshold, which is atypically high for spirocyclic amines of this molecular weight range. |
| Conditions | Phosphate buffer solution, pH 7.4, room temperature (data for close structural analog, Lukin et al. 2018) |
Why This Matters
Solubility >0.5 mM is essential for in vivo formulation and oral bioavailability; the 2-oxa ring provides a distinct advantage over carbocyclic spiro building blocks, directly impacting the selection of this compound for lead optimization.
- [1] Lukin, A., et al. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry, 80, 655-667. PMID: 30059891. View Source
